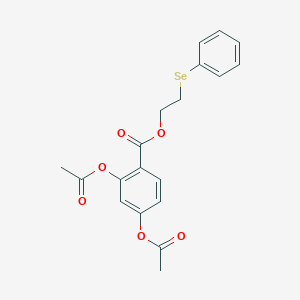
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is a tetrapeptide composed of four amino acids: L-cysteine, L-histidine, L-lysine, and another L-cysteine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-histidine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-lysine and the second L-cysteine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high purity and yield of the compound.
化学反応の分析
Types of Reactions
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in lysine and histidine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with alkylated amino groups.
科学的研究の応用
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Used in the development of peptide-based materials and as a stabilizing agent in formulations.
作用機序
The mechanism of action of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate their activity. The compound can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The thiol groups in cysteine can act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
L-cysteine: A single amino acid with antioxidant properties.
L-histidine: An amino acid involved in enzyme active sites and metal ion binding.
L-lysine: An essential amino acid important for protein synthesis.
L-cystine: A dimer of cysteine formed by a disulfide bond.
Uniqueness
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two cysteine residues allows for the formation of disulfide bonds, enhancing its stability and functionality in various applications.
特性
CAS番号 |
850411-41-5 |
|---|---|
分子式 |
C18H31N7O5S2 |
分子量 |
489.6 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C18H31N7O5S2/c19-4-2-1-3-12(16(27)25-14(8-32)18(29)30)23-17(28)13(5-10-6-21-9-22-10)24-15(26)11(20)7-31/h6,9,11-14,31-32H,1-5,7-8,19-20H2,(H,21,22)(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t11-,12-,13-,14-/m0/s1 |
InChIキー |
NTMVHGJWAPHIBB-XUXIUFHCSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


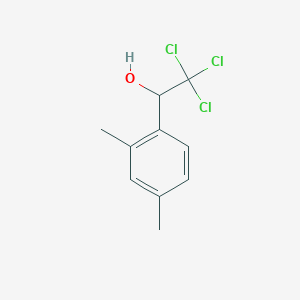
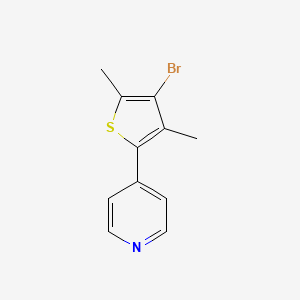

![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
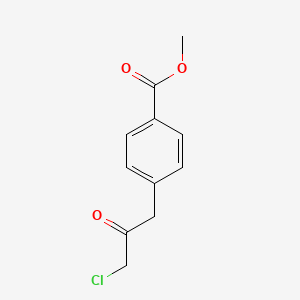
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
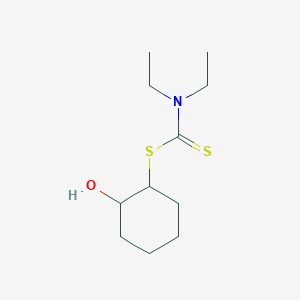
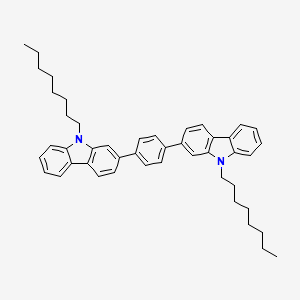
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
